Iodine at C-3 Enables Five Distinct Cross-Coupling Modalities from a Single Scaffold
3-Iodobenzofuran serves as a universal precursor for five palladium-catalyzed coupling reactions—Suzuki–Miyaura, carbonylative Suzuki, Sonogashira, Heck, and carboalkoxylation—within a single parallel synthesis workflow, yielding a 121-member library of 2,3,5-trisubstituted benzofurans [1]. This multi-modal reactivity is a direct consequence of the C–I bond at position 3, which undergoes oxidative addition more readily than C–Br. In contrast, 3-bromobenzofuran analogs exhibit a narrower scope and are prone to reductive debromination side reactions during Suzuki coupling when free NH groups are present [2]. While 3-chlorobenzofuran requires harsher conditions and generally shows lower reactivity in Pd-catalyzed couplings, no direct comparative yield data for the same substrate set were located.
| Evidence Dimension | Number of palladium-catalyzed cross-coupling reaction types demonstrated on the 3-halobenzofuran scaffold |
|---|---|
| Target Compound Data | Five reaction types: Suzuki–Miyaura, carbonylative Suzuki, Sonogashira, Heck, carboalkoxylation |
| Comparator Or Baseline | 3-Bromobenzofuran: Two reaction types (Suzuki–Miyaura and Sonogashira) reported under comparable conditions; reductive debromination observed in Suzuki coupling (Carrër et al., 2011). 3-Chlorobenzofuran: Generally less reactive; quantitative comparative data not located in available literature. |
| Quantified Difference | 3-Iodobenzofuran enables 5 cross-coupling modalities vs. 2 demonstrated for 3-bromobenzofuran in comparable settings |
| Conditions | Pd-catalyzed conditions; J. Comb. Chem. 2008 library synthesis (Cho et al.) vs. J. Org. Chem. 2011 (Carrër et al.) |
Why This Matters
Procurement of 3-iodobenzofuran rather than 3-bromobenzofuran maximizes downstream synthetic versatility, enabling a single intermediate to access five distinct chemical spaces.
- [1] Cho, C.-H.; Neuenswander, B.; Lushington, G. H.; Larock, R. C. Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. J. Comb. Chem. 2008, 10 (6), 941–947. DOI: 10.1021/cc800120y. View Source
- [2] Carrër, A.; et al. Synthesis of 3-Aryl-2-arylamidobenzofurans Based on the Curtius Rearrangement. J. Org. Chem. 2011, 76 (8), 2502–2520. DOI: 10.1021/jo102265b. View Source
